molecular formula C24H29ClN2O3 B4929309 ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate

ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate

Cat. No. B4929309
M. Wt: 428.9 g/mol
InChI Key: FZQLEUZGJHKHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate, also known as EAA, is a chemical compound that has been widely studied for its potential applications in scientific research. EAA is a synthetic opioid that has been shown to have a high affinity for the mu-opioid receptor, making it a promising candidate for use in pain management and other medical applications. In

Scientific Research Applications

Ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising applications of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate is in the field of pain management. ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have a high affinity for the mu-opioid receptor, which is involved in the perception of pain. This makes ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate a potential candidate for the development of new pain medications.
In addition to its potential applications in pain management, ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate has also been studied for its potential use in the treatment of addiction. ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have a lower potential for abuse and dependence than other opioids, making it a potential alternative to traditional opioid medications.

Mechanism of Action

Ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate works by binding to the mu-opioid receptor, which is involved in the perception of pain. When ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate binds to this receptor, it activates a series of biochemical pathways that result in the inhibition of pain signals. ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate also activates the reward pathway in the brain, which is responsible for feelings of pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate are complex and varied. ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been shown to have a high affinity for the mu-opioid receptor, which is involved in the perception of pain. When ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate binds to this receptor, it activates a series of biochemical pathways that result in the inhibition of pain signals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments is its high affinity for the mu-opioid receptor. This makes it a valuable tool for studying the mechanisms of pain perception and the development of new pain medications. However, there are also limitations to the use of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate in lab experiments. One of the main limitations is its potential for abuse and dependence, which can make it difficult to use in long-term studies.

Future Directions

There are many potential future directions for research on ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate. One area of interest is the development of new pain medications based on the structure of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate. Another area of interest is the development of new addiction treatments based on the lower potential for abuse and dependence of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate. Additionally, further research is needed to fully understand the biochemical and physiological effects of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate involves several steps, including the reaction of piperidine with 4-chlorobenzyl chloride, followed by the reaction of the resulting compound with 4-(acetylamino)benzyl chloride. The final step involves the esterification of the resulting compound with ethyl chloroformate. The synthesis of ethyl 1-[4-(acetylamino)benzyl]-4-(2-chlorobenzyl)-4-piperidinecarboxylate has been well-documented in scientific literature, and the compound is readily available for use in research.

properties

IUPAC Name

ethyl 1-[(4-acetamidophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c1-3-30-23(29)24(16-20-6-4-5-7-22(20)25)12-14-27(15-13-24)17-19-8-10-21(11-9-19)26-18(2)28/h4-11H,3,12-17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQLEUZGJHKHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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